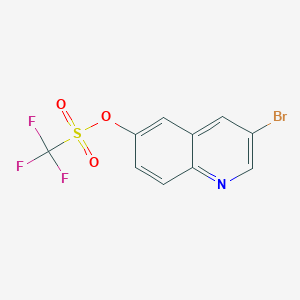
(3-bromoquinolin-6-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and quinoline derivatives. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester typically involves the reaction of 3-bromoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the esterification process. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(3-bromoquinolin-6-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Alcohol derivatives of the ester.
科学的研究の応用
(3-bromoquinolin-6-yl) trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including antimalarial and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonic acid group. This group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and used as a catalyst in various chemical reactions.
3-Bromoquinoline: A precursor in the synthesis of various quinoline derivatives.
Quinoline N-oxides: Oxidized derivatives of quinoline with applications in medicinal chemistry.
Uniqueness
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is unique due to the combination of the trifluoromethanesulfonic acid group and the quinoline ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
特性
分子式 |
C10H5BrF3NO3S |
|---|---|
分子量 |
356.12 g/mol |
IUPAC名 |
(3-bromoquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-7-3-6-4-8(1-2-9(6)15-5-7)18-19(16,17)10(12,13)14/h1-5H |
InChIキー |
LFUPOLGJZMVRMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1OS(=O)(=O)C(F)(F)F)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













